2,2,3,3-Tetrafluoropropan-1-amine hydrochloride
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Overview
Description
2,2,3,3-Tetrafluoropropan-1-amine hydrochloride is a fluorinated amine compound with the molecular formula C3H6ClF4N. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of multiple fluorine atoms contributes to its high reactivity and stability, making it an important intermediate in organic synthesis and pharmaceutical research.
Scientific Research Applications
2,2,3,3-Tetrafluoropropan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of new drugs, especially those requiring fluorinated moieties for enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3-tetrafluoropropan-1-amine hydrochloride typically involves the fluorination of appropriate precursors. One common method includes the reaction of 2,2,3,3-tetrafluoropropanol with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) to facilitate the hydrogenation process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process often includes steps such as:
Fluorination: Introduction of fluorine atoms to the precursor molecule.
Amination: Conversion of the fluorinated intermediate to the amine.
Hydrochloride Formation: Reaction with hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Fluorinated ketones or oxides.
Reduction: Fluorinated amine derivatives.
Substitution: Various substituted fluorinated compounds.
Comparison with Similar Compounds
2,2,3,3-Tetrafluoropropanol: A precursor in the synthesis of 2,2,3,3-tetrafluoropropan-1-amine hydrochloride.
2,2,3,3-Tetrafluoropropionic acid: Another fluorinated compound with similar structural features.
2,2,3,3-Tetrafluoropropylamine: A related amine with comparable reactivity.
Uniqueness: this compound is unique due to its specific combination of fluorine atoms and amine functionality, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring high reactivity and stability, such as in the synthesis of pharmaceuticals and specialty chemicals.
Properties
IUPAC Name |
2,2,3,3-tetrafluoropropan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F4N.ClH/c4-2(5)3(6,7)1-8;/h2H,1,8H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XALAKNVRDOVOGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)F)(F)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClF4N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70612134 |
Source
|
Record name | 2,2,3,3-Tetrafluoropropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70612134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.53 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
663-65-0 |
Source
|
Record name | 2,2,3,3-Tetrafluoropropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70612134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,3,3-tetrafluoropropan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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